2-Methyloxazole-4-carbohydrazide
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Methyloxazole-4-carbohydrazide serves as a precursor in the synthesis of novel heterocyclic compounds. For instance, it has been utilized in the preparation of triazole derivatives with potential tuberculostatic activity. These derivatives exhibit in vitro activity against Mycobacterium tuberculosis, highlighting their significance in the development of new treatments for tuberculosis (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2010).
Development of Antimicrobial Agents
Research has also focused on the antimicrobial properties of derivatives synthesized from 2-Methyloxazole-4-carbohydrazide. A variety of compounds, including oxadiazole, triazole, and thiadiazole derivatives, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown promising antibacterial and antifungal effects, suggesting their potential use in addressing various microbial infections (Tiperciuc, Zaharia, Colosi, Moldovan, Crișan, Pîrnău, Vlase, Duma, & Oniga, 2012).
Anticancer and Antioxidant Activities
Compounds derived from 2-Methyloxazole-4-carbohydrazide have been investigated for their anticancer and antioxidant properties. The synthesis of aromatic C-nucleosides containing oxadiazole, isoindole, and pyrazole units from carbohydrazide has revealed potent antioxidant and antitumor activities. This underscores the potential of 2-Methyloxazole-4-carbohydrazide derivatives in developing new anticancer therapies (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).
Synthesis of Natural Product Analogues
The chemical has been instrumental in the total synthesis of complex natural products such as siphonazoles, which are unique marine metabolites with potential bioactive properties. Its utility in forming complex oxazoles demonstrates its versatility in synthetic organic chemistry, providing new pathways for accessing biologically active compounds (Zhang & Ciufolini, 2009).
Future Directions
properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQAWWYOPRFGMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296217 |
Source
|
Record name | 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazole-4-carbohydrazide | |
CAS RN |
500341-65-1 |
Source
|
Record name | 2-METHYLOXAZOLE-4-CARBOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-oxazole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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